molecular formula C8H9ClN2O2S B5757514 N'-(2-chlorobenzylidene)methanesulfonohydrazide

N'-(2-chlorobenzylidene)methanesulfonohydrazide

Cat. No.: B5757514
M. Wt: 232.69 g/mol
InChI Key: ASFBVHQYUYWRQS-UXBLZVDNSA-N
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Description

N'-(2-chlorobenzylidene)methanesulfonohydrazide, also known as CMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMH is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.

Mechanism of Action

The mechanism of action of N'-(2-chlorobenzylidene)methanesulfonohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (cell death).
2. Neuroprotection: this compound has been shown to protect against neuronal damage caused by oxidative stress.
3. Anti-inflammatory properties: this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2-chlorobenzylidene)methanesulfonohydrazide in lab experiments is its low toxicity. This compound has been shown to be relatively non-toxic, making it a safe candidate for use in various experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N'-(2-chlorobenzylidene)methanesulfonohydrazide. Some of these include:
1. Development of this compound derivatives with improved solubility and bioavailability.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Further investigation of the mechanism of action of this compound and its potential use in the treatment of cancer and inflammatory diseases.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. While there are still many unanswered questions regarding the mechanism of action of this compound, its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases make it an exciting area of research for the future.

Synthesis Methods

The synthesis of N'-(2-chlorobenzylidene)methanesulfonohydrazide involves the reaction of 2-chlorobenzaldehyde with methanesulfonohydrazide under acidic conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

N'-(2-chlorobenzylidene)methanesulfonohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been shown to exhibit anti-cancer properties, making it a potential candidate for use in cancer treatment.
2. Neuroprotection: this compound has been shown to protect against neuronal damage caused by oxidative stress, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory Properties: this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-14(12,13)11-10-6-7-4-2-3-5-8(7)9/h2-6,11H,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFBVHQYUYWRQS-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N/N=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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